molecular formula C11H10ClNO3 B13697806 Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate

Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B13697806
M. Wt: 239.65 g/mol
InChI Key: BBUIBNWRNMUXPK-UHFFFAOYSA-N
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Description

Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate typically involves the esterification of indole-5-carboxylic acid . One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method provides a good yield of the desired indole derivative.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can introduce various functional groups into the indole ring .

Mechanism of Action

The mechanism of action of Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Chloro-6-methoxy-1H-indole-2-carboxylate is unique due to the presence of the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific receptors and improve its overall efficacy in various applications .

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

methyl 5-chloro-6-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10ClNO3/c1-15-10-5-8-6(3-7(10)12)4-9(13-8)11(14)16-2/h3-5,13H,1-2H3

InChI Key

BBUIBNWRNMUXPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(NC2=C1)C(=O)OC)Cl

Origin of Product

United States

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